molecular formula C13H24O B12620422 1-(Methoxymethyl)-2-(6-methylhept-5-en-2-yl)cyclopropane CAS No. 921213-33-4

1-(Methoxymethyl)-2-(6-methylhept-5-en-2-yl)cyclopropane

Cat. No.: B12620422
CAS No.: 921213-33-4
M. Wt: 196.33 g/mol
InChI Key: SRHAWOCMMMXLRA-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)-2-(6-methylhept-5-en-2-yl)cyclopropane is an organic compound characterized by a cyclopropane ring substituted with a methoxymethyl group and a 6-methylhept-5-en-2-yl group

Preparation Methods

The synthesis of 1-(Methoxymethyl)-2-(6-methylhept-5-en-2-yl)cyclopropane typically involves the following steps:

    Starting Materials:

    Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

1-(Methoxymethyl)-2-(6-methylhept-5-en-2-yl)cyclopropane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions where the methoxymethyl or 6-methylhept-5-en-2-yl groups are replaced by other functional groups using appropriate reagents and conditions.

Scientific Research Applications

Chemical Properties and Structure

The structure of 1-(Methoxymethyl)-2-(6-methylhept-5-en-2-yl)cyclopropane includes:

  • Cyclopropane Ring : Provides a three-membered ring structure that is known for its strain and reactivity.
  • Methoxymethyl Group : Enhances solubility and may influence biological activity.
  • 6-Methylhept-5-en-2-yl Group : Contributes to the compound's reactivity and potential for various chemical transformations.

These structural features allow the compound to participate in diverse chemical reactions, including electrophilic additions and substitutions, making it a candidate for further research in synthetic methodologies.

Medicinal Chemistry

Research into the biological activity of this compound suggests potential applications in medicinal chemistry. Compounds with similar structures have demonstrated:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties. For example, compounds with similar alkenyl groups have shown effectiveness against pathogens like Staphylococcus aureus and Escherichia coli.
Compound NameMIC (μg/mL)Pathogen
Example A0.22S. aureus
Example B0.25E. coli
  • Anticancer Potential : Similar compounds have been investigated for their ability to induce apoptosis in cancer cells, particularly in breast cancer cell lines such as MDA-MB-231.
Cell LineIC50 (μM)Selectivity Index
MDA-MB-2310.126High
Normal Cells>2Low

Agrochemicals

The unique structure of this compound could also lend itself to applications in agrochemicals. Its potential as a pesticide or herbicide can be explored due to its ability to interact with biological systems in plants and pests.

Case Study 1: Antimicrobial Evaluation

A study focused on the antimicrobial properties of cyclopropane derivatives highlighted that introducing specific substituents significantly enhances activity against common pathogens. The incorporation of the methoxymethyl group could improve solubility and bioavailability, making it a valuable modification for developing new antimicrobial agents.

Case Study 2: Anticancer Mechanism

Research into the anticancer mechanisms of cyclopropane derivatives demonstrated that these compounds could trigger apoptosis through caspase activation pathways. This indicates that this compound may share similar mechanisms, warranting further investigation into its efficacy against various cancer types.

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)-2-(6-methylhept-5-en-2-yl)cyclopropane involves its interaction with molecular targets and pathways within a given system. The specific pathways and targets depend on the context of its application, such as its role in a chemical reaction or its biological activity.

Comparison with Similar Compounds

1-(Methoxymethyl)-2-(6-methylhept-5-en-2-yl)cyclopropane can be compared with other similar compounds, such as:

    1-(Methoxymethyl)-2-(6-methylhept-5-en-2-yl)cyclopentane: This compound has a cyclopentane ring instead of a cyclopropane ring, leading to different chemical properties and reactivity.

    1-(Methoxymethyl)-2-(6-methylhept-5-en-2-yl)cyclohexane: The cyclohexane ring in this compound results in different steric and electronic effects compared to the cyclopropane ring.

    1-(Methoxymethyl)-2-(6-methylhept-5-en-2-yl)cycloheptane:

The uniqueness of this compound lies in its cyclopropane ring, which imparts distinct chemical properties and reactivity compared to its analogs with larger ring systems.

Biological Activity

1-(Methoxymethyl)-2-(6-methylhept-5-en-2-yl)cyclopropane is a complex organic compound with significant potential in various biological applications. Its unique structural features, including a methoxymethyl group and an alkenyl side chain, suggest diverse interactions with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C13H24O
  • Molecular Weight : 196.329 g/mol
  • CAS Number : 921213-33-4

The structure of this compound influences its reactivity and interaction with biological targets. The presence of the methoxymethyl group enhances solubility and bioavailability, while the cyclopropane moiety may confer unique conformational properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives exhibiting similar functional groups have shown significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of cell wall synthesis.

Compound Target Pathogen Activity MIC (µg/mL)
Related Compound AE. coliBactericidal62.5
Related Compound BS. aureusBacteriostatic78.12

Antiproliferative Effects

In vitro studies have demonstrated that compounds similar to this compound exhibit antiproliferative effects on cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). These effects are often attributed to the induction of apoptosis and cell cycle arrest.

Cell Line IC50 (µg/mL)
HeLa226
A549242.52

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The lipophilic nature allows it to integrate into lipid membranes, leading to increased permeability.
  • Enzyme Inhibition : Certain derivatives have been shown to inhibit key enzymes involved in metabolic pathways, contributing to their antiproliferative effects.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress has been observed in cancer cells treated with related compounds.

Case Studies

A notable study investigated the effects of a methanolic extract containing similar compounds on bacterial strains and cancer cell lines. The extract demonstrated significant antimicrobial activity and reduced cell viability in cancer cells, supporting the potential use of these compounds in therapeutic applications.

Properties

CAS No.

921213-33-4

Molecular Formula

C13H24O

Molecular Weight

196.33 g/mol

IUPAC Name

1-(methoxymethyl)-2-(6-methylhept-5-en-2-yl)cyclopropane

InChI

InChI=1S/C13H24O/c1-10(2)6-5-7-11(3)13-8-12(13)9-14-4/h6,11-13H,5,7-9H2,1-4H3

InChI Key

SRHAWOCMMMXLRA-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C(C)C)C1CC1COC

Origin of Product

United States

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